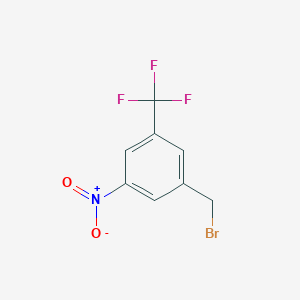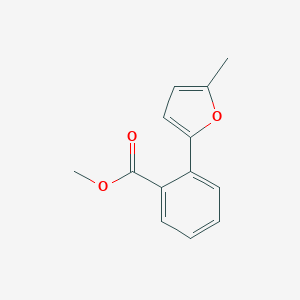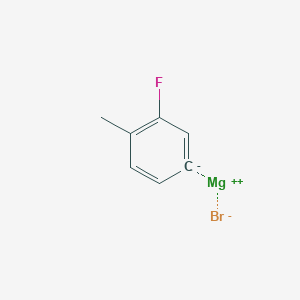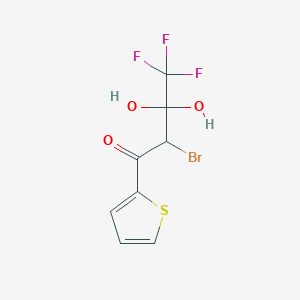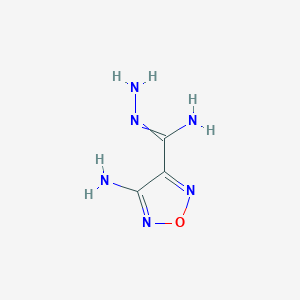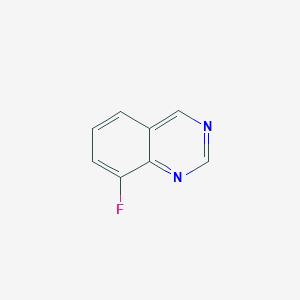
(S)-piperazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Piperazine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized by several methods, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
Automated Flow Preparation
(S)-piperazine-2-carboxamide plays a role in the automated flow preparation of complex chemical compounds. Ingham et al. (2014) utilized (S)-piperazine-2-carboxamide in the automated flow preparation of pyrazine-2-carboxamide, demonstrating its utility in streamlining multi-step chemical syntheses. This process leverages a novel software package and a Raspberry Pi® computer for simultaneous control of multiple flow chemistry devices, showcasing the chemical's role in advancing automation in chemistry (Ingham, Battilocchio, Hawkins, & Ley, 2014).
Biological Activities and SAR Studies
(S)-piperazine-2-carboxamide serves as a structural component in various novel carboxamide compounds with significant biological activities. Wang et al. (2016) synthesized a series of carboxamide compounds containing (S)-piperazine-2-carboxamide and investigated their herbicidal and antifungal activities. The compounds demonstrated promising activities against dicotyledonous plants and exhibited superior efficacy over commercial fungicides at certain concentrations. This research not only highlights the compound's biological significance but also provides insights into structure-activity relationships (SAR), aiding in the development of new fungicides (Wang et al., 2016).
Enantioselective Catalysis
The derivative of (S)-piperazine-2-carboxamide, specifically l-Piperazine-2-carboxylic acid derived N-formamide, has been identified as a highly enantioselective Lewis basic catalyst. Wang et al. (2006) demonstrated its effectiveness in the hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities for a broad range of substrates. This underlines the compound's significant role in catalysis and its potential in asymmetric synthesis (Wang, Cheng, Wu, Wei, & Sun, 2006).
Antimicrobial Applications
(S)-piperazine-2-carboxamide derivatives have shown antimicrobial efficacy. Patil et al. (2021) synthesized new piperazine derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The study revealed that certain derivatives exhibited significant growth inhibition, indicating the potential of (S)-piperazine-2-carboxamide derivatives in developing potent antimicrobials (Patil et al., 2021).
PET Radioligand Development
(S)-piperazine-2-carboxamide derivatives have been explored as potential PET radioligands, particularly in the imaging of dopamine D3 receptors. Gao et al. (2008) synthesized a series of carbon-11-labeled carboxamide derivatives and demonstrated their potential in this regard, highlighting the compound's relevance in neuroimaging and drug development (Gao, Wang, Hutchins, & Zheng, 2008).
Drug Design and Bioavailability
(S)-piperazine-2-carboxamide and its derivatives play a crucial role in drug design, particularly as antagonists for various receptors. Cumming et al. (2012) discovered a series of N-aryl piperazine-1-carboxamide antagonists for the human CCR2 chemokine receptor, exhibiting significant potency. Modifications to these compounds led to improved selectivity and bioavailability, showcasing the compound's utility in medicinal chemistry (Cumming et al., 2012).
Propriétés
Numéro CAS |
159572-93-7 |
|---|---|
Nom du produit |
(S)-piperazine-2-carboxamide |
Formule moléculaire |
C5H11N3O |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(2S)-piperazine-2-carboxamide |
InChI |
InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m0/s1 |
Clé InChI |
BRYCUMKDWMEGMK-BYPYZUCNSA-N |
SMILES isomérique |
C1CN[C@@H](CN1)C(=O)N |
SMILES |
C1CNC(CN1)C(=O)N |
SMILES canonique |
C1CNC(CN1)C(=O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)
![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)
